2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide
Description
2-Amino-N,N-dimethyl-2-(pyridin-4-yl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a pyridine ring substituted at the 4-position, a dimethylamino group, and a sulfonamide functional group.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-2-pyridin-4-ylethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)15(13,14)7-9(10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3 |
InChI Key |
BCHISJWNHSEKLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C1=CC=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide typically involves the reaction of 2-aminoethanesulfonamide with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Smiles Rearrangement for N-Substitution
The Smiles rearrangement enables functionalization of sulfonamide derivatives. For example, benzoxazole-2-thiol reacts with bromoalkylamines (e.g., 3-bromopropylamine HBr) in DMF at 120°C to form N-alkylated products .
-
Key Variables :
Example Reaction :
textBenzoxazole-2-thiol + 3-Bromopropylamine HBr → N-Alkylated Benzoxazole (Yield: 56–68%)[1]
This suggests that the amino and dimethylamino groups in the target compound could undergo alkylation or arylation under analogous conditions.
Coordination Chemistry with Metal Ions
Pyridinyl sulfonamides often act as ligands due to their nitrogen donor sites. For instance, pyrazolo[4,3-c]pyridine sulfonamides coordinate to zinc in carbonic anhydrase enzymes, influencing inhibitory activity .
-
Structure–Activity Relationship :
Inhibitory Data for Analogues :
| Compound | hCA I Inhibition (Ki, nM) | hCA II Inhibition (Ki, nM) |
|---|---|---|
| 1f | 6.6 | 12.1 |
| 1k | 8.3 | 14.7 |
This implies that the dimethylamino group in the target compound could enhance steric hindrance or electronic effects, altering metal-binding properties.
Hydrolysis and Stability
Sulfonamides are generally stable under acidic and basic conditions but hydrolyze under extreme heat or prolonged exposure to strong acids. For example, N-aryl sulfonamides decompose in concentrated HCl at 100°C .
Hydrolysis Pathway :
textR-SO₂-NR'₂ + H₂O → R-SO₃H + HNR'₂
The dimethylamino group in the target compound may slow hydrolysis due to steric protection of the sulfonamide bond.
Radical Reactions
Disulfide formation via radical mechanisms is observed in sulfonamide systems. For example, excess base and heat promote radical coupling of sulfonamide thiols .
Conditions for Disulfide Formation :
This side reaction could occur if the target compound is exposed to oxidative conditions.
Biological Activity and Functional Derivatives
Pyridinyl sulfonamides exhibit diverse biological activities. For instance:
-
Carbonic Anhydrase Inhibition : Pyrazolo[4,3-c]pyridine sulfonamides show Ki values in the nanomolar range .
-
Antimicrobial Properties : Ethylene-linked sulfonamides disrupt bacterial metalloenzymes .
Derivatization strategies (e.g., introducing cyanoethyl groups) could further tune bioactivity, as seen in compound 4-Amino-N-(2-cyanoethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide .
Scientific Research Applications
2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved .
Comparison with Similar Compounds
Key Compounds :
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide (): Structure: Features a pyrimidine ring (4,6-dimethyl substitution) instead of pyridine. Applications: Historically used as a sulfonamide antibiotic, highlighting the role of heterocyclic substituents in antibacterial activity.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (): Structure: Contains a pyridin-2-yl-sulfamoyl group linked to a phenylpentanamide backbone. Properties: Molecular weight = 493.53 g/mol, yellowish-white solid, moderate solubility in polar solvents (e.g., 83% in DMSO, 76% in ethanol) .
Impurities and Related Substances
Key Examples :
N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine Hydrogen Succinate (Impurity A(EP), and ):
- Structure : Shares the pyridin-4-yl group but lacks the sulfonamide moiety; instead, it has a succinate counterion.
- Properties : Higher aqueous solubility due to the succinate salt form, contrasting with the neutral sulfonamide’s lower solubility .
(1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride (Impurity B(EP), ): Structure: Pyridin-2-yl substitution with a phenyl-ethanol backbone. Properties: Hydrochloride salt enhances stability but introduces ionic character, affecting pharmacokinetics compared to non-ionic sulfonamides .
Structural and Functional Differences
Research Implications
- Pyridine vs. Pyrimidine : Pyridine-based sulfonamides (e.g., the target compound) may exhibit stronger π-π stacking interactions in binding pockets compared to pyrimidine analogs, which offer additional hydrogen-bonding sites .
- Substituent Position : Pyridin-4-yl substitution (target compound) could impose steric constraints compared to pyridin-2-yl (), altering target selectivity.
- Salt Forms : Impurity profiles () emphasize the importance of counterions in solubility and stability, suggesting that derivatization (e.g., salt formation) could optimize the parent compound’s properties.
Biological Activity
2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide, also known as a pyridine sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally related to other sulfonamides that exhibit various pharmacological effects, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide is with a molecular weight of 229.30 g/mol. The compound features a pyridine ring and a sulfonamide group, which are critical for its biological activity.
Sulfonamides generally function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is crucial in the treatment of bacterial infections and has implications for various therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and protozoa, including Plasmodium species responsible for malaria and Toxoplasma gondii, which causes toxoplasmosis .
Cardiovascular Effects
A study investigating the effects of benzene sulfonamide derivatives on perfusion pressure demonstrated that compounds similar to 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide could influence cardiovascular parameters. The results indicated a decrease in perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in cardiovascular therapies .
Antiviral Potential
Emerging research highlights the potential antiviral activity of pyridine-containing compounds. For instance, structural modifications in related compounds have shown enhanced affinity for viral targets, indicating that 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide may also exhibit antiviral properties .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated inhibition of Plasmodium and Toxoplasma | Potential use in treating malaria and toxoplasmosis |
| Cardiovascular Study | Reduced perfusion pressure in isolated rat hearts | Possible application in managing hypertension |
| Antiviral Research | Enhanced binding to viral proteins compared to lead compounds | Future studies may explore its use against viral infections |
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide. Computational models have been employed to predict its bioavailability and potential interactions with human proteins, which are vital for assessing its therapeutic viability .
Q & A
Q. How to investigate metabolic interactions with cytochrome P450 enzymes?
- Methodological Answer :
- In Vitro Assays : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Quench reactions with ice-cold acetonitrile at 0, 5, 15, 30 minutes.
- LC-HRMS : Identify metabolites via accurate mass (e.g., hydroxylation, demethylation).
- CYP Inhibition : Use fluorescent probes (e.g., CYP3A4: midazolam) to calculate IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
